molecular formula C11H18ClF3N2O3S B2378751 N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide CAS No. 2411218-47-6

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide

Cat. No.: B2378751
CAS No.: 2411218-47-6
M. Wt: 350.78
InChI Key: FJUXJCBIPDMXBR-UHFFFAOYSA-N
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Description

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide is a synthetic compound characterized by the presence of a piperidine ring substituted with a chloropropanoyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The chloropropanoyl group is introduced through a chlorination reaction, while the trifluoroethyl group is added via a nucleophilic substitution reaction. The final step involves the sulfonation of the piperidine ring to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloropropanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide
  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[1-(2-chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClF3N2O3S/c1-8(12)10(18)16-5-3-9(4-6-16)17(21(2,19)20)7-11(13,14)15/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXJCBIPDMXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(CC(F)(F)F)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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